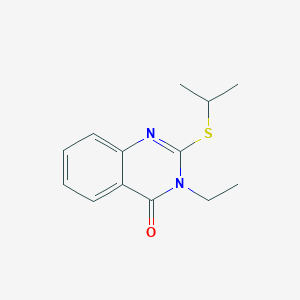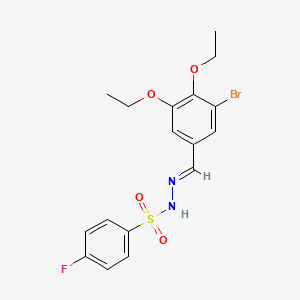
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been widely used in scientific research to study the role of EGFR in various biological processes, including cancer development and progression.
Mecanismo De Acción
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone acts as a competitive inhibitor of EGFR by binding to the ATP-binding site of the receptor. This prevents the binding of ATP and subsequent activation of the receptor, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. This compound has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects
This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the formation of blood vessels in tumors, which is known as angiogenesis. In addition, this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone is a highly specific inhibitor of EGFR and has been extensively used in scientific research to study the role of EGFR in various biological processes. Its high specificity and potency make it a valuable tool for investigating the effects of EGFR inhibition on cancer development and progression. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of 3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone in scientific research. One area of interest is the development of new EGFR inhibitors that are more potent and selective than this compound. Another area of interest is the investigation of the effects of EGFR inhibition on the immune system and the tumor microenvironment. Finally, this compound could be used in combination with other targeted therapies to improve the efficacy of cancer treatment.
Métodos De Síntesis
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone can be synthesized using a multistep process that involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. The resulting compound is then reacted with 2-isopropylthioaniline to form 3-ethyl-2-(isopropylthio)quinazolin-4(3H)-one. Finally, the compound is treated with hydrochloric acid to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
3-ethyl-2-(isopropylthio)-4(3H)-quinazolinone has been extensively used in scientific research to investigate the role of EGFR in various biological processes, including cancer development and progression. It has been shown to inhibit the growth of cancer cells by blocking the activation of EGFR, which is known to promote cell proliferation and survival. This compound has also been used to study the effects of EGFR inhibition on angiogenesis, metastasis, and drug resistance in cancer cells.
Propiedades
IUPAC Name |
3-ethyl-2-propan-2-ylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-4-15-12(16)10-7-5-6-8-11(10)14-13(15)17-9(2)3/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMXSDCZEVYIJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5808494.png)



![2-[4-(1-propyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B5808533.png)
![4-anilino-2-[(4-methylphenyl)amino]-3,5-pyridinedicarbonitrile](/img/structure/B5808544.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B5808549.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-4-isopropylbenzamide](/img/structure/B5808554.png)

![N-benzyl-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5808566.png)
![ethyl 4-[(4-chlorobenzyl)amino]benzoate](/img/structure/B5808571.png)

